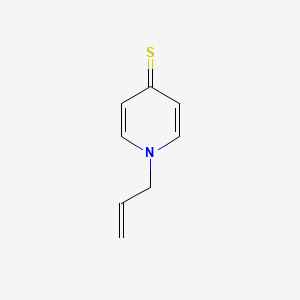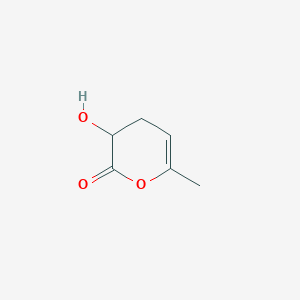
N,N'-Bis(6-nitro-1,3-benzothiazol-2-yl)-N''-phenylmethanetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(6-nitro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine is a complex organic compound that features multiple functional groups, including nitro groups and benzothiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(6-nitro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine typically involves multi-step organic reactions. One possible route could involve the nitration of benzothiazole derivatives followed by amination reactions to introduce the phenylmethanetriamine moiety. The reaction conditions would likely include the use of strong acids for nitration and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(6-nitro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of nitrobenzothiazole derivatives.
Reduction: Formation of aminobenzothiazole derivatives.
Substitution: Formation of halogenated benzothiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N’-Bis(6-nitro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro groups and benzothiazole rings could play a crucial role in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(benzothiazol-2-yl)-N’'-phenylmethanetriamine: Lacks the nitro groups, which may affect its reactivity and applications.
N,N’-Bis(6-chloro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine: Contains chloro groups instead of nitro groups, leading to different chemical properties.
N,N’-Bis(6-methyl-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine: Contains methyl groups, which may influence its steric and electronic properties.
Uniqueness
N,N’-Bis(6-nitro-1,3-benzothiazol-2-yl)-N’'-phenylmethanetriamine is unique due to the presence of nitro groups, which can significantly impact its chemical reactivity and potential applications. The combination of benzothiazole rings and nitro groups makes it a versatile compound for various scientific and industrial uses.
Propriétés
Numéro CAS |
118221-25-3 |
|---|---|
Formule moléculaire |
C21H15N7O4S2 |
Poids moléculaire |
493.5 g/mol |
Nom IUPAC |
N',N"-bis(6-nitro-1,3-benzothiazol-2-yl)-N-phenylmethanetriamine |
InChI |
InChI=1S/C21H15N7O4S2/c29-27(30)13-6-8-15-17(10-13)33-20(23-15)25-19(22-12-4-2-1-3-5-12)26-21-24-16-9-7-14(28(31)32)11-18(16)34-21/h1-11,19,22H,(H,23,25)(H,24,26) |
Clé InChI |
NCOXTUGURQVBFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])NC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)
![1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14294545.png)
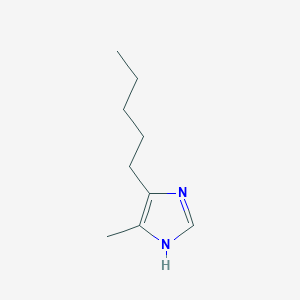
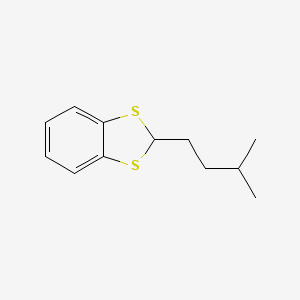
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)
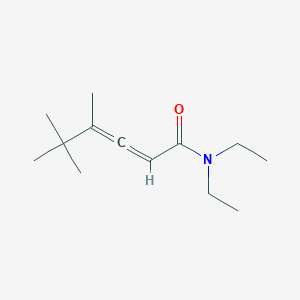

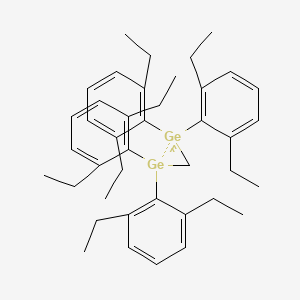
![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)

